- Macrocycles containing a 1,3,4-oxadiazole ring for use as modulators of cystic fibrosis transmembrane conductance regulator and their preparation, World Intellectual Property Organization, , ,
Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)
959741-32-3 structure
Product Name:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
Numéro CAS:959741-32-3
Le MF:C7H6BrNO3
Mégawatts:232.0314412117
MDL:MFCD28962490
CID:4769970
PubChem ID:68458381
Update Time:2026-02-26
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Propriétés chimiques et physiques
Nom et identifiant
-
- 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide
- 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide
- AK00779456
- methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate
- 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester
- C77316
- 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
- BS-17996
- DB-196363
- 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide
- 959741-32-3
- 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate
- MFCD28962490
- AKOS037649313
- MCYWPISPRQLCFC-UHFFFAOYSA-N
- SCHEMBL2961818
- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
-
- MDL: MFCD28962490
- Piscine à noyau: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3
- La clé Inchi: MCYWPISPRQLCFC-UHFFFAOYSA-N
- Sourire: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]
Propriétés calculées
- Qualité précise: 230.95311g/mol
- Masse isotopique unique: 230.95311g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 176
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.7
- Surface topologique des pôles: 51.8
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-50mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 50mg |
87.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-200mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 200mg |
243.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-100mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 100mg |
139CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-5g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 5g |
3240.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-1g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 1g |
972.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-250mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 250mg |
306CNY | 2021-05-07 | |
| abcr | AB527767-250 mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 250MG |
€114.70 | 2023-04-17 | ||
| abcr | AB527767-1 g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 1g |
€193.60 | 2023-04-17 | ||
| abcr | AB527767-5 g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 5g |
€536.30 | 2023-04-17 | ||
| Chemenu | CM531073-1g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 1g |
$99 | 2022-03-01 |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 0 °C; < 10 °C; 10 °C → rt; overnight, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
Référence
- Benzimidazolone-based cinnamamide derivative as TRPV1 antagonist and pharmaceutical composition for treatment or prevention of pain, Korea, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 12 h, 45 °C
1.2 Reagents: Sodium sulfite ; 0 °C
1.2 Reagents: Sodium sulfite ; 0 °C
Référence
- Fused 1,2,3,4-tetrahydropyridine-2,4-dione multicyclic compounds as PARP1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux
Référence
- Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux
Référence
- Preparation of aromatic ring compounds as GPR40 agonists, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Référence
- Preparation of pyridin-2-amides useful as CB2 agonists, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
Référence
- Heterocyclic compounds for use in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
Référence
- Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators, United States, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 10 °C → rt; 2 d, rt
Référence
- Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor, United States, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8
Référence
- Pesticidal and parasiticidal vinyl isoxazoline compounds, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux
Référence
- Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor, Journal of Medicinal Chemistry, 2015, 58(10), 4266-4277
Méthode de production 13
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
Référence
- Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 4 h, 25 °C
Référence
- Dihydropyrazine and pyrazine macrocyclic compound, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Référence
- Preparation of the lysophosphatidic acid receptor antagonists and their medical applications, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Référence
- Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Référence
- Preparation of pyridine-2-carboxamides useful as CB2 agonists, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt
Référence
- Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials
- Methyl 5-bromopyridine-2-carboxylate
- 2-Pyridinecarboxylic acid, 5-bromo-, 1-oxide
- 5-bromopyridine-2-carboxylic acid
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Littérature connexe
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide) Produits connexes
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